

Technical Support Center: Spironolactone Interference in Digoxin Analytical Assays

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Compound of Interest

Compound Name: Digoxin, diacetate

Cat. No.: B15476130

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This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from spironolactone and its metabolites in analytical assays for digoxin.

Frequently Asked Questions (FAQs)

Q1: What is the nature of spironolactone interference in digoxin assays?

A1: Spironolactone and its metabolites, primarily canrenone and 7- α -thiomethylspironolactone (7- α -TMS), have structural similarities to digoxin.[1] This can lead to cross-reactivity in immunoassays, resulting in either falsely elevated (positive interference) or falsely lowered (negative interference) digoxin concentrations.[2][3][4] The direction and magnitude of the interference are highly dependent on the specific assay method used.[2][5]

Q2: Which digoxin assays are most susceptible to interference from spironolactone?

A2: Several commercial immunoassays have shown susceptibility to interference. For instance, Fluorescence Polarization Immunoassays (FPIA) have been reported to show falsely elevated digoxin levels.[4][6] Conversely, Microparticle Enzyme Immunoassays (MEIA) have been associated with falsely low digoxin readings.[2][3][5] Some Radioimmunoassays (RIA) and Affinity-Column-Mediated Immunoassays (ACMIA) have also demonstrated cross-reactivity, particularly with the 7- α -TMS metabolite.[7]

Q3: Are there any digoxin assays that are not affected by spironolactone?

A3: Yes, some newer assay methodologies have been developed to minimize or eliminate this interference. The Luminescent Oxygen Channeling Immunoassay (LOCI) and certain Enzyme-Linked Chemiluminescent Immunosorbent Assays (ECLIA) have been shown to be virtually free from interference by spironolactone and its metabolites.[1][6] The Tina-quant assay has also been used as a reference method with no reported interference.[8]

Q4: What are the clinical implications of this interference?

A4: In a clinical setting, inaccurate digoxin measurements can have serious consequences. Falsely low results may lead to an unnecessary and potentially toxic increase in digoxin dosage.[2][5] Conversely, falsely high readings could result in the inappropriate withholding of necessary treatment. Given digoxin's narrow therapeutic index (typically 0.8–2.0 ng/mL), any analytical interference is a significant concern.[1]

Q5: Besides spironolactone and its metabolites, are there other compounds that can interfere with digoxin assays?

A5: Yes, other steroids such as hydrocortisone and prednisolone have also been reported to cause interference in some digoxin assays.[2][5] Additionally, certain endogenous substances, sometimes referred to as digoxin-like immunoreactive substances (DLIS), can also cross-react with digoxin immunoassays.[1]

Troubleshooting Guide

Issue 1: Unexpectedly High Digoxin Reading in a Patient on Spironolactone

- **Potential Cause:** You may be using an immunoassay prone to positive interference from spironolactone or its metabolites, such as a Fluorescence Polarization Immunoassay (FPIA). [4][6] Some radioimmunoassays have also shown to be affected.[9][10]
- **Recommended Action:**
 - **Verify the Assay Method:** Confirm the type of immunoassay being used.
 - **Consider an Alternative Assay:** If using a susceptible method, re-analyze the sample using an assay known to be free from this interference, such as a Luminescent Oxygen

Channeling Immunoassay (LOCI) or a specific Enzyme-Linked Chemiluminescent Immunosorbent Assay (ECLIA).[1][6]

- Correlate with Clinical Symptoms: Assess if the patient is exhibiting signs of digoxin toxicity, which would be expected with a genuinely high level. Symptoms can include nausea, vomiting, visual disturbances, and cardiac arrhythmias.[11][12] If the laboratory value does not align with the clinical picture, interference is more likely.[13]

Issue 2: Unexpectedly Low Digoxin Reading in a Patient on Spironolactone, Potentially Leading to Increased Dosage

- Potential Cause: The use of an assay susceptible to negative interference, such as a Microparticle Enzyme Immunoassay (MEIA), could be producing falsely low results.[2][3][5]
- Recommended Action:
 - Review Assay Type: Identify the immunoassay methodology in use.
 - Re-test with a Robust Method: As with positive interference, re-assay the sample using a method with no known interference from spironolactone, like LOCI or a validated ECLIA. [1][6]
 - Clinical Correlation: Evaluate the patient's therapeutic response to the current digoxin dose. If the patient's condition is well-managed, a surprisingly low digoxin level may be an analytical artifact.

Quantitative Data on Spironolactone Interference

The following tables summarize the reported interference of spironolactone and its metabolites in various digoxin immunoassays.

Table 1: Negative Interference (Falsely Low Digoxin Readings)

Assay Type	Interfering Compound	Concentration of Interferent	Observed Effect on Digoxin Measurement	Reference
MEIA (AxSYM)	Canrenone	3125 µg/L	42% of expected value	[2] [5]
IMx	Canrenone	3125 µg/L	51% of expected value	[2] [5]
Dimension	Canrenone	3125 µg/L	78% of expected value	[2] [5]
MEIA	Canrenoate	Not specified	Up to 42% decline in serum digoxin	[1]

Table 2: Positive Interference (Falsely High Digoxin Readings)

Assay Type	Interfering Compound	Concentration of Interferent	Apparent Digoxin Concentration	Reference
aca	Canrenone	3125 µg/L	0.7 µg/L	[2] [5]
TDx	Canrenone	3125 µg/L	0.62 µg/L	[2] [5]
Elecsys	Canrenone	3125 µg/L	>0.58 µg/L	[2] [5]
RIA	7-a-TMS	600 ng/mL	Up to 0.39 ng/mL	[7]
ACMIA	7-a-TMS	600 ng/mL	Up to 0.39 ng/mL	[7]
RIA	7-a-TMS	50 ng/mL	Up to 0.28 ng/mL	[7]
ACMIA	Canrenone	100 ng/mL	Cross-reactivity observed	[7]
Digoxin III (AxSYM)	Spironolactone, Canrenone, Potassium Canrenoate	Therapeutic and above	Significant apparent digoxin concentrations	[8]

Table 3: Assays with Minimal or No Interference

Assay Type	Interfering Compounds	Outcome	Reference
LOCI (Dimension Vista)	Spironolactone, Potassium Canrenoate, Canrenone	Virtually free from interference	[1]
ECLIA (ADVIA IMS 800i)	Spironolactone, Potassium Canrenoate, Canrenone	Virtually free from interference	[6]
Tina-quant	Spironolactone, Potassium Canrenoate, Canrenone	No interference observed	[8]
EIA	Spironolactone, Canrenone, 7- α -TMS, 6-B-OH-7- α -TMS	No apparent cross- reactivity	[7]
FPIA	Spironolactone, Canrenone, 7- α -TMS, 6-B-OH-7- α -TMS	Minimal cross- reactivity	[7]

Experimental Protocols

Below are generalized methodologies for assessing interference in digoxin immunoassays, based on the cited literature.

Protocol 1: In Vitro Spiking Study to Determine Cross-Reactivity

- Preparation of Serum Pools:
 - A drug-free serum pool is prepared and confirmed to have no detectable digoxin.[1][6] This may involve treating the serum with activated charcoal to remove any digoxin-like immunoreactive substances (DLIS).[1]

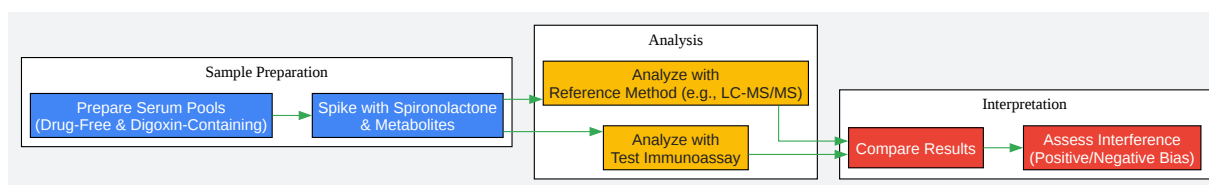
- A digoxin-containing serum pool is also prepared, often by pooling samples from patients receiving digoxin therapy, to achieve a concentration within the therapeutic range.[1][6]
- Spiking with Interferents:
 - Aliquots of both the drug-free and digoxin-containing serum pools are supplemented (spiked) with varying concentrations of spironolactone, canrenone, potassium canrenoate, and other relevant metabolites.[1][6][7] The concentrations used should span the expected therapeutic and potentially toxic ranges.
- Sample Analysis:
 - The spiked samples are then analyzed for digoxin concentration using the immunoassay under investigation.[6][7] Each measurement is typically performed in triplicate.[1]
- Data Interpretation:
 - For the drug-free spiked samples, any measured digoxin concentration is considered "apparent digoxin" and indicates positive interference.[6]
 - For the digoxin-containing spiked samples, the results are compared to the baseline digoxin concentration of the un-spiked pool. A statistically significant deviation indicates interference (either positive or negative).[1]

Protocol 2: Comparative Analysis with a Reference Method

- Selection of a Reference Assay: An analytical method with no known cross-reactivity to spironolactone and its metabolites, such as the Tina-quant assay or a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, is chosen as the reference.[8]
- Sample Cohort: Patient samples, particularly from individuals co-administered digoxin and spironolactone, are collected.
- Parallel Analysis: Each sample is analyzed for digoxin concentration using both the investigational immunoassay and the reference method.

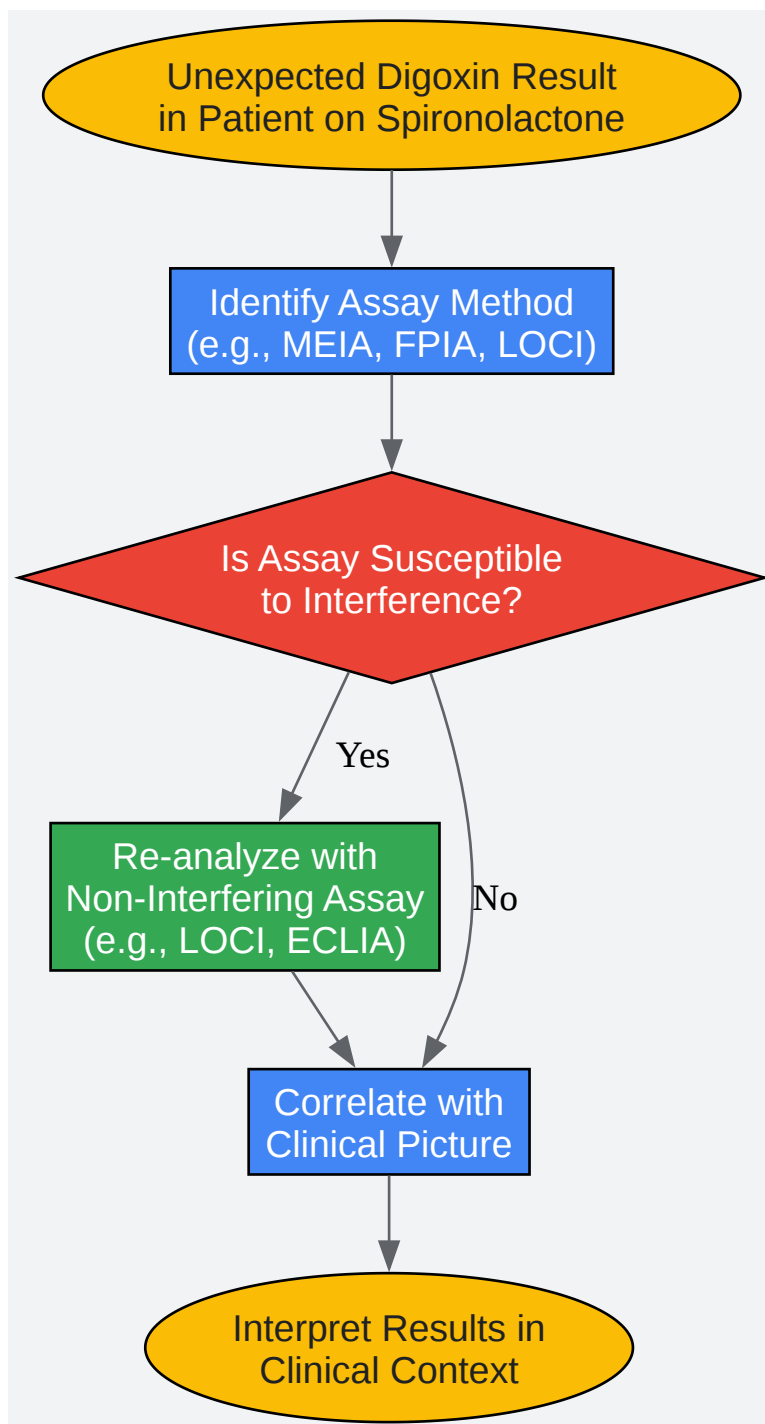
- **Correlation and Bias Assessment:** The results from the two methods are compared to determine the degree of correlation and identify any systematic bias in the investigational assay due to interference.

Visualizations



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Caption: Workflow for assessing spironolactone interference in digoxin assays.



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Caption: Troubleshooting logic for unexpected digoxin results.

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